Epirubicin HCl

Overview

Description

Synthesis Analysis

Epirubicin is prepared from a starting material comprising 13-dihydrodaunorubicin (13-daunorubicinol). The method involves several steps, including acylation, reaction with an aprotic solvent and an acylating agent, treatment with a strong base, reaction with a reducing agent, and hydrolysis in a basic solution .Molecular Structure Analysis

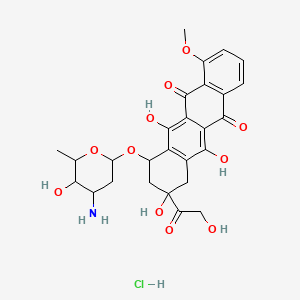

Epirubicin HCl has a molecular formula of C27H30ClNO11 . It is a semisynthetic L-arabino derivative of doxorubicin and is known to inhibit nucleic acid and protein synthesis .Chemical Reactions Analysis

Epirubicin is an inhibitor of DNA topoisomerase (TOPII). It belongs to the Anthracyclines chemical class and is a sort of DNA topoisomerase poison. It can inhibit the religation step of DNA topology, resulting in stabilization of the 5’ phosph .Physical And Chemical Properties Analysis

This compound is a solid red substance . It is stable under normal conditions .Scientific Research Applications

Breast Cancer Treatment

A study by Gandhi et al. (2016) developed a breast cancer-targeted liposomal carrier for Epirubicin-HCl to minimize its cardio-toxicity and improve its pharmacokinetic profile. The formulation demonstrated increased cytotoxicity in breast cancer cell-line MCF-7 and safety in vivo, suggesting its potential clinical application in breast cancer treatment (Gandhi et al., 2016).

Enhancing Antitumor Effect

Lu et al. (2011) reported that combining intravenous Epirubicin hydrochloride with acoustic cavitation and phospholipid-based microbubbles enhanced its antitumor effect in an in vivo study. This method showed promise for ultrasound-mediated chemotherapy (Lu et al., 2011).

Biosensor Development for Epirubicin Detection

Khodadadi et al. (2019) created a novel DNA-based biosensor for analyzing Epirubicin in biological samples. The biosensor exhibited high sensitivity and specificity, proving useful for evaluating the drug's effects and side effects (Khodadadi et al., 2019).

Reducing Cardiotoxicity and Enhancing Therapeutic Efficacy

Takahashi et al. (2013) developed NC-6300, an Epirubicin-incorporating micelle, to reduce cardiotoxicity and improve antitumor effects. The study indicated a significant potent antitumor effect and well-maintained cardiac function compared to epirubicin alone, suggesting clinical evaluation in various cancers (Takahashi et al., 2013).

Radiolabeling for Tumor Imaging

Hina et al. (2018) demonstrated the successful radiolabeling of Epirubicin with technetium-99m for tumor imaging in mice. The labeled compound showed significant uptake and retention in tumors, indicating its efficiency as a diagnostic agent (Hina et al., 2018).

Overcoming Drug Resistance in Cancer

Zhang et al. (2016) found that enhanced autophagy in triple negative breast cancer cells reveals vulnerability to P-gp mediated Epirubicin resistance. Blocking P-gp overexpression and autophagy restored sensitivity to Epirubicin, suggesting a new approach to combat drug resistance (Zhang et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Epirubicin HCl has an established role in the treatment of both early and advanced breast cancer . In combination with other highly active agents or in dose-intensified regimens administered with hematopoietic growth factor and/or peripheral blood progenitor cell support, epirubicin may play a significant role in emerging breast cancer treatment strategies . Additionally, the interaction of epirubicin with natural compounds like limonene shows promise in enhancing the therapeutic efficacy of the drug .

properties

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSFMDVAYGXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

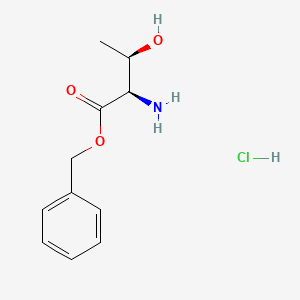

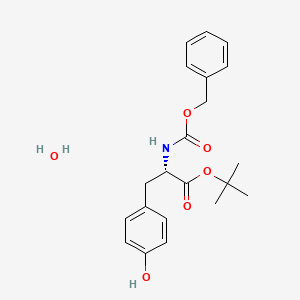

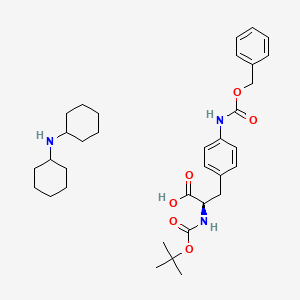

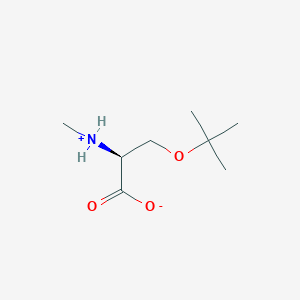

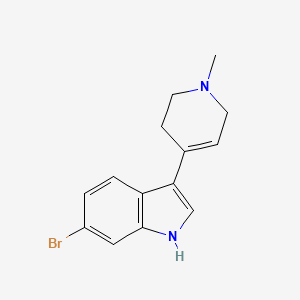

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

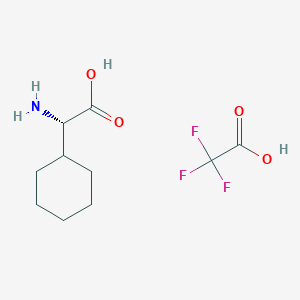

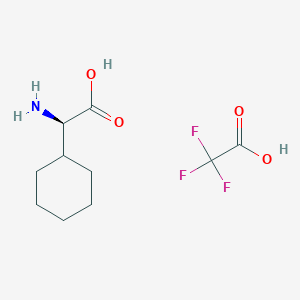

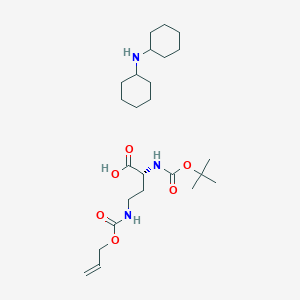

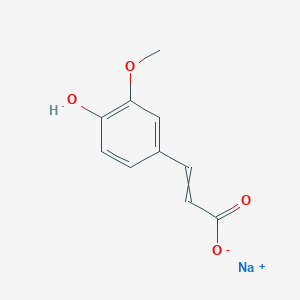

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-oxo-1-prop-2-enoxypropan-2-yl]azanium;chloride](/img/structure/B7888739.png)